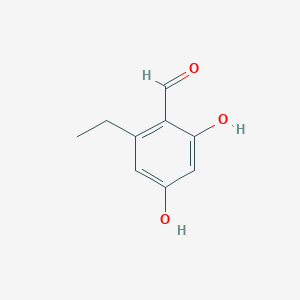

2-Ethyl-4,6-dihydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4,6-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-3-7(11)4-9(12)8(6)5-10/h3-5,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRPYGDUSHXFFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728428 | |

| Record name | 2-Ethyl-4,6-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39503-15-6 | |

| Record name | 2-Ethyl-4,6-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Substituted Hydroxybenzaldehyde Chemistry

Substituted hydroxybenzaldehydes are aromatic compounds characterized by a benzene (B151609) ring bearing at least one hydroxyl (-OH) group and one formyl (aldehyde, -CHO) group. The number and position of these functional groups, along with other substituents, dictate the compound's physical and chemical properties. This class of molecules, including isomers like 2,4-dihydroxybenzaldehyde (B120756) and 2,6-dihydroxybenzaldehyde, are pivotal starting materials in organic synthesis. biomolther.orgchemicalbook.com

The reactivity of these compounds is governed by the interplay between the electron-donating hydroxyl groups and the electron-withdrawing aldehyde group. This electronic relationship influences the aromatic ring's susceptibility to electrophilic substitution and the reactivity of the functional groups themselves. For instance, 2,4-dihydroxybenzaldehyde, a close structural analog to the title compound, is known to participate in a variety of reactions, including regioselective benzylation and condensation reactions to form larger, more complex structures. chemicalbook.comsigmaaldrich.com The synthesis of these benzaldehydes often involves formylation reactions of the corresponding phenols, such as the Vilsmeier-Haack reaction, which can be optimized for regioselectivity. google.com

The presence of an ethyl group at the 2-position, as in 2-Ethyl-4,6-dihydroxybenzaldehyde, introduces additional steric and electronic modifications compared to its simpler analogs. This alkyl substituent can influence the orientation of reactants and the stability of intermediates, potentially leading to novel reaction pathways and products.

Below is a table of computed physical and chemical properties for this compound.

| Property | Value (Predicted) |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| IUPAC Name | This compound |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 166.062994176 g/mol |

| Topological Polar Surface Area | 57.5 Ų |

Note: Data is computationally predicted as experimental data for this specific compound is not widely available.

Significance As a Potential Synthetic Intermediate and Molecular Scaffold

Precursor-Based Synthesis Strategies

The construction of the this compound scaffold often begins with readily available phenolic precursors, employing multi-step sequences or directed metallation strategies to introduce the required functional groups with high regioselectivity.

Multi-Step Approaches from Substituted Phenolic Compounds (e.g., Resorcinol (B1680541) derivatives)

One of the primary routes to this compound involves the use of resorcinol and its derivatives as starting materials. A common strategy is the acylation of resorcinol, followed by a reduction and subsequent formylation. For instance, the Friedel-Crafts acylation of resorcinol with an appropriate acyl halide or anhydride (B1165640) introduces an acyl group, which can then be reduced to an ethyl group. Subsequent formylation of the resulting 4-ethylresorcinol (B1360110) yields the target molecule.

Another approach involves the synthesis of 2,5-dihydroxybenzaldehyde (B135720) from p-dimethoxybenzene through a sequence of bromination, Grignard reaction, and demethylation. patsnap.com While this produces a different isomer, the underlying principles of building upon a substituted phenolic core are similar. The synthesis of 2,4-dihydroxybenzaldehyde from resorcinol can also be achieved with high yield and selectivity by reacting it with chloroform (B151607) in the presence of cyclodextrin (B1172386) and a base like sodium hydroxide (B78521) or potassium hydroxide. google.com

Directed Ortho-Metallation and Subsequent Formylation Strategies

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as a formylating agent, to introduce an aldehyde group.

For phenolic compounds, the hydroxyl group itself can act as a DMG, although its acidity often requires protection. O-Aryl carbamates are particularly effective DMGs for directing ortho-lithiation. researchgate.netnih.gov For example, 1,3-dialkoxybenzenes can be selectively metallated at the C-2 position, ortho to both alkoxy groups, and then reacted with a formylating agent like N,N-dimethylformamide (DMF) to produce 2,6-dialkoxybenzaldehydes. semanticscholar.org This strategy offers high regioselectivity, which is often difficult to achieve with traditional electrophilic aromatic substitution methods. researchgate.net The choice of the organolithium reagent and reaction conditions is crucial to prevent side reactions like the anionic ortho-Fries rearrangement. researchgate.net

Functional Group Interconversion and Modification for Analogues

The synthesis of a diverse range of aromatic aldehyde analogues often relies on the selective modification of existing functional groups. Regioselective functionalization and various aldehyde introduction methodologies are key to this approach.

Regioselective Functionalization Techniques (e.g., O-Alkylation and Benzylation)

The differential reactivity of the hydroxyl groups in dihydroxybenzaldehydes allows for regioselective O-alkylation and O-benzylation, leading to a variety of analogues. For instance, in 2,4-dihydroxybenzaldehyde, the 4-hydroxyl group is generally more acidic and nucleophilic than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde. This difference enables selective alkylation at the 4-position.

Recent studies have shown that using cesium bicarbonate (CsHCO₃) in acetonitrile (B52724) provides excellent regioselectivity for the 4-O-alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones, with isolated yields of up to 95%. nih.govnih.govresearchgate.netdntb.gov.ua This method is superior to traditional conditions using stronger bases like K₂CO₃ or NaH, which often lead to mixtures of mono- and di-alkylated products. nih.gov Similarly, regioselective benzylation of 2,4-dihydroxybenzaldehyde at the 4-position can be achieved with high efficiency using benzyl (B1604629) chloride in the presence of bases like potassium fluoride (B91410) or sodium bicarbonate with potassium iodide in acetonitrile. google.com

The following table summarizes the regioselective alkylation of 2,4-dihydroxybenzaldehyde with various alkyl halides using CsHCO₃:

| Alkyl Halide | Product | Yield (%) |

| Ethyl Bromide | 4-Ethoxy-2-hydroxybenzaldehyde | 92 |

| Propyl Bromide | 2-Hydroxy-4-propoxybenzaldehyde | 95 |

| Benzyl Bromide | 4-(Benzyloxy)-2-hydroxybenzaldehyde | 91 |

Data compiled from reported synthetic procedures demonstrating high regioselectivity.

Aldehyde Group Introduction Methodologies (e.g., Vilsmeier-Haack reaction on substituted aromatics)

The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group onto electron-rich aromatic rings, such as those found in substituted phenols. tcichemicals.comwikipedia.orgchemistrysteps.comcambridge.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. tcichemicals.comwikipedia.orgchemistrysteps.com The resulting chloroiminium ion acts as the electrophile in an electrophilic aromatic substitution reaction. wikipedia.org

For dihydroxybenzenes like resorcinol, the Vilsmeier-Haack reaction can be used to synthesize 2,4-dihydroxybenzaldehyde. google.com The reaction conditions, particularly the temperature, are crucial to prevent side reactions and ensure high yields of the desired aldehyde. google.com The Vilsmeier-Haack reaction is also applicable to a wide range of other electron-rich aromatic and heterocyclic compounds. cambridge.orgsciforum.net

Other formylation methods include the Duff reaction, which can be improved in terms of yield and ortho-selectivity with the use of copper species, and the use of paraformaldehyde with magnesium chloride and triethylamine. researchgate.net

Green Chemistry Approaches and Optimized Reaction Conditions in Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of aromatic aldehydes to reduce environmental impact and improve sustainability. numberanalytics.comrasayanjournal.co.in This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. numberanalytics.comscielo.org.mx

One green approach involves the oxidation of benzylic alcohols to aromatic aldehydes using gaseous nitrogen dioxide. nih.gov This method is notable for producing nitric acid as a byproduct, which can be recovered, thus minimizing waste. nih.gov The reaction can be performed without a solvent (neat), further enhancing its green credentials. nih.gov

In the context of precursor synthesis, catalytic methods are favored over traditional stoichiometric reactions due to improved efficiency, selectivity, and reduced waste. numberanalytics.com For example, palladium-catalyzed cross-coupling reactions and rhodium-catalyzed hydroformylation are efficient methods for synthesizing aromatic aldehydes. numberanalytics.com

The optimization of reaction conditions is another key aspect of green chemistry. For instance, the use of microwave irradiation can significantly shorten reaction times and improve yields in various synthetic steps. rasayanjournal.co.inscielo.org.mx The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also contributes to a more sustainable process by reducing solvent usage and waste generation. rasayanjournal.co.in Furthermore, the use of biomass-derived feedstocks is a promising avenue for the sustainable production of aromatic aldehydes. rsc.org

The following table highlights some green chemistry approaches in aromatic aldehyde synthesis:

| Green Approach | Example | Advantage |

| Use of Greener Reagents | Gaseous NO₂ for oxidation of benzylic alcohols nih.gov | Waste reduction as byproduct is recoverable nitric acid. |

| Catalytic Methods | Palladium-catalyzed cross-coupling numberanalytics.com | High efficiency and selectivity, reduced waste. |

| Energy Efficiency | Microwave-assisted synthesis rasayanjournal.co.inscielo.org.mx | Shorter reaction times, often higher yields. |

| Renewable Feedstocks | Lignin and other biomass sources rsc.org | Reduces reliance on fossil fuels. |

Elucidation of Chemical Reactivity and Derivatization Pathways of 2 Ethyl 4,6 Dihydroxybenzaldehyde Analogues

Condensation Reactions for Schiff Base Formation

The aldehyde functionality in 2-Ethyl-4,6-dihydroxybenzaldehyde analogues is highly susceptible to condensation reactions with primary amines, leading to the formation of Schiff bases, also known as imines. These reactions are fundamental in constructing complex molecular architectures.

Reactivity with Amines and Diamines

The condensation of 2,4-dihydroxybenzaldehyde (B120756) and its derivatives with various amines and diamines is a well-established method for synthesizing Schiff bases. conicet.gov.arsbmu.ac.ir This reaction typically proceeds by heating the aldehyde and the amine in a suitable solvent, such as ethanol (B145695), often with catalytic amounts of acid. conicet.gov.ar The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine. nih.gov

For instance, the reaction of 2,4-dihydroxybenzaldehyde with α-naphthylamine in ethanol results in the formation of a new N2O2 type Schiff base. sbmu.ac.ir Similarly, condensation with various diamines, such as ethylenediamine (B42938) and o-phenylenediamine, leads to the formation of di-Schiff bases, which can act as ligands for the synthesis of di- and trinuclear metal complexes. nih.gov A solvent-free approach using P2O5/SiO2 as a catalyst has also been reported for the efficient synthesis of Schiff bases from various aldehydes and diamines at room temperature. jocpr.com

| Aldehyde Analogue | Amine/Diamine Reactant | Reaction Conditions | Product Type |

|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | α-Naphthylamine | Ethanol, heat | N2O2 type Schiff base sbmu.ac.ir |

| 2,4-Dihydroxybenzaldehyde | Ethylenediamine | Ethanol, heat | Di-Schiff base nih.gov |

| 2,4-Dihydroxybenzaldehyde | o-Phenylenediamine | Ethanol, heat | Di-Schiff base nih.gov |

| Various Aldehydes | Various Diamines | P2O5/SiO2, solvent-free, room temperature | Schiff bases jocpr.com |

Synthesis of Azo-Schiff Base Derivatives

Azo-Schiff base derivatives are a class of compounds that incorporate both an azo (–N=N–) and an imine (–C=N–) functional group. These are typically synthesized in a multi-step process. First, an aromatic amine is diazotized and then coupled with an activated aromatic compound, such as a phenol (B47542) or another amine, to form an azo compound. For example, the coupling of a diazonium salt with 2,4-dihydroxybenzaldehyde yields an azo-aldehyde. jocrehes.com

This resulting azo-aldehyde can then undergo a condensation reaction with a primary amine to form the final azo-Schiff base derivative. nih.govuobasrah.edu.iq For instance, 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde has been condensed with various aromatic amines to produce a series of new azo-Schiff bases. nih.gov These reactions are often carried out in ethanol and can proceed at room temperature. nih.gov The synthesis of bis(azo-Schiff) bases has also been achieved by reacting azo-2,4-dihydroxybenzaldehyde derivatives with different diamino compounds in an acidic ethanol medium. jocrehes.com

Hydrazone and Thiosemicarbazone Derivatization

The aldehyde group of this compound analogues readily reacts with hydrazine (B178648) and its derivatives, such as thiosemicarbazide, to form hydrazones and thiosemicarbazones, respectively. These derivatives are of significant interest due to their diverse biological activities.

The reaction involves the condensation of the aldehyde with the terminal amino group of the hydrazine or thiosemicarbazide. For example, 2,4-dihydroxybenzaldehyde undergoes a condensation reaction with isonicotinic acid hydrazide in methanol (B129727) to produce 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone. sigmaaldrich.com Similarly, the reaction of 2,5-dihydroxybenzaldehyde (B135720) with 4-methylthiosemicarbazide (B147232) in heated ethanol yields 2,5-dihydroxybenzaldehyde 4-methylthiosemicarbazone. researchgate.net These reactions are generally straightforward and provide the desired products in good yields.

Cycloaddition and Heterocyclic Ring Formation Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. wikipedia.org Analogues of this compound can be transformed into reactive intermediates that participate in various cycloaddition and cyclization reactions to form important heterocyclic scaffolds like pyrazolines, chromenes, and coumarins.

Synthesis of Pyrazoline Derivatives

Pyrazoline derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common route to pyrazolines involves a two-step synthesis starting from an aldehyde. First, a Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative yields an α,β-unsaturated ketone, commonly known as a chalcone (B49325). nih.govresearchgate.net

This chalcone intermediate then undergoes a cyclization reaction with hydrazine or its derivatives. nih.govresearchgate.net The reaction with hydrazine hydrate, typically under reflux in a solvent like ethanol, leads to the formation of the pyrazoline ring through a Michael addition followed by intramolecular cyclization and dehydration. researchgate.net Various methods, including conventional heating, microwave irradiation, and the use of catalysts like tetrabutylammonium (B224687) bromide (TBAB), have been employed for this cyclization step. nih.govnih.gov

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product | Reaction Type |

|---|---|---|---|---|---|

| Substituted Benzaldehyde (B42025) | Substituted Acetophenone | Chalcone (α,β-unsaturated ketone) nih.govresearchgate.net | Hydrazine Hydrate | Pyrazoline researchgate.netnih.gov | Claisen-Schmidt Condensation followed by Cyclization nih.gov |

| Chalcone | Phenylhydrazine | - | - | N-Phenylpyrazoline nih.gov | Cyclization nih.gov |

Formation of Chromene and Coumarin (B35378) Scaffolds

Chromenes and coumarins are important oxygen-containing heterocyclic compounds. The synthesis of these scaffolds can be achieved from derivatives of this compound through various cyclization strategies.

One approach to synthesizing 4H-chromenes involves the acid-catalyzed Michael addition of phenols to benzylidene oxobutanoates. researchgate.net Another method utilizes a three-component reaction of salicylaldehyde (B1680747) derivatives, 1,3-cyclohexanedione (B196179) derivatives, and nucleophiles, often catalyzed by an organocatalyst like L-proline. researchgate.net

Coumarin synthesis can be achieved through reactions like the Pechmann condensation. A proposed mechanism for the formation of coumarins involves the condensation of an aldehyde with a catalyst (like L-proline) to form an iminium intermediate, which then reacts with a compound like methyl acetoacetate (B1235776), followed by lactonization. researchgate.net Furthermore, the reaction of 3-trifluoroacetyl coumarins with phenols can lead to the formation of more complex chromeno[3,4-c]chromen-6-ones through a sequence of Michael addition, transesterification, and nucleophilic addition. nih.gov

Biginelli Reaction Mechanisms and Reactivity

The Biginelli reaction, a cornerstone of multicomponent reactions, facilitates the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs) from an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. wikipedia.orgtaylorandfrancis.comyoutube.com This acid-catalyzed condensation has garnered significant attention due to the diverse pharmacological activities of its products, including antiviral, antitumor, and anti-inflammatory properties. taylorandfrancis.commdpi.com The reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.orgtaylorandfrancis.com

The mechanistic understanding of the Biginelli reaction has evolved, with three primary pathways being proposed: the iminium, enamine, and Knoevenagel routes. mdpi.com

Iminium Pathway: This is the most widely accepted mechanism. It begins with the acid-catalyzed condensation of the aldehyde and urea (or thiourea) to form an N-acyliminium ion intermediate. organic-chemistry.orgjk-sci.com This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization via nucleophilic attack of the urea's amino group onto the ketone carbonyl, followed by dehydration, yields the final DHPM product. organic-chemistry.org

Enamine Pathway: In this route, the β-ketoester and urea first react to form an enamine intermediate. This enamine then reacts with the aldehyde. researchgate.net

Knoevenagel Pathway: This pathway involves the initial condensation between the aldehyde and the β-dicarbonyl compound to form a Knoevenagel adduct, which then reacts with urea. researchgate.net

Computational studies, such as those using the artificial force induced reaction (AFIR) method, suggest that the most favorable pathway initiates with the condensation of urea and the aldehyde. acs.orgacs.org Interestingly, these studies also indicate that a second molecule of urea can act as an organocatalyst in nearly every step of the reaction. acs.org

The reactivity of the aldehyde component is crucial for the success of the Biginelli reaction. While many aromatic aldehydes participate readily, the substitution pattern on the aromatic ring can have a profound impact. Specifically, the presence of a hydroxyl group at the ortho position (C2) to the aldehyde function, as in this compound, significantly hinders reactivity.

A computational study using Density Functional Theory (DFT) investigated the lack of reactivity of 2,4-dihydroxybenzaldehyde in the Biginelli reaction compared to its reactive isomer, 4-hydroxybenzaldehyde (B117250). mdpi.com The findings are directly relevant to understanding the behavior of this compound due to the shared feature of an ortho-hydroxyl group. The study revealed that the condensation between the ortho-hydroxylated aldehyde and thiourea, a critical step in the iminium pathway, has a significantly higher activation energy. mdpi.com

The presence of the ortho-hydroxyl group impedes the reaction in two primary ways:

Steric Hindrance: The hydroxyl group physically obstructs the approach of the nucleophile (thiourea) to the aldehyde's carbonyl carbon.

Intramolecular Hydrogen Bonding: The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the aldehyde's carbonyl oxygen. This interaction reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.

The DFT calculations showed a dramatic increase in the activation energy (approximately 150 kJ/mol) for the condensation step when the hydroxyl group is in the ortho position. mdpi.com This high energy barrier effectively prevents the reaction from proceeding under typical Biginelli conditions. Experimental attempts to force the reaction of 2,4-dihydroxybenzaldehyde using various catalysts and conditions were unsuccessful, corroborating the theoretical findings. mdpi.com

Table 1: Activation Parameters for the Biginelli Reaction with Hydroxybenzaldehydes

| Compound | Stage | Activation Free Energy (ΔG‡) | Activation Enthalpy (ΔH‡) |

| 4-Hydroxybenzaldehyde | Condensation with Thiourea | Lower | Lower |

| 2,4-Dihydroxybenzaldehyde | Condensation with Thiourea | Higher | Higher |

This table illustrates the comparative activation energies based on the findings for 4-hydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde, highlighting the deactivating effect of the ortho-hydroxyl group. mdpi.com

Therefore, analogues like this compound are not expected to be suitable substrates for the traditional Biginelli reaction due to the deactivating influence of the C2-hydroxyl group.

Metal Chelation and Coordination Chemistry of Hydroxybenzaldehyde Ligands

Hydroxybenzaldehydes, including derivatives like this compound, are versatile ligands in coordination chemistry. The presence of both hydroxyl (-OH) and aldehyde (-CHO) functional groups provides potential donor sites for coordinating with metal ions. The ortho-hydroxybenzaldehyde moiety, in particular, is a classic chelating agent, forming stable complexes with a wide range of metal ions.

The coordination typically occurs through the deprotonated phenolic oxygen and the carbonyl oxygen of the aldehyde group, forming a stable six-membered chelate ring. This bidentate chelation, where a single ligand binds to a central metal ion through two donor atoms, is a key feature of the coordination chemistry of these molecules. libretexts.org

Schiff bases derived from hydroxybenzaldehydes are particularly important ligands. These are formed by the condensation of the aldehyde group with a primary amine (R-NH₂). For instance, Schiff bases synthesized from 2,4-dihydroxybenzaldehyde and various amines have been used to prepare solid metal complexes with transition metals like Cu(II), Ni(II), and Zn(II). sbmu.ac.ir Spectroscopic and magnetic data for these complexes often suggest a square-planar geometry for Cu(II) and Ni(II) complexes and a tetrahedral geometry for Zn(II) complexes. sbmu.ac.ir

The coordination environment of this compound would be significantly influenced by its specific substitution pattern:

Primary Chelation Site: The hydroxyl group at C6 and the aldehyde group at C1 can act as a primary bidentate chelation site, forming a stable six-membered ring with a metal ion.

Secondary Coordination Site: The hydroxyl group at C4 can also participate in coordination, potentially leading to the formation of polynuclear complexes where the ligand bridges two or more metal centers.

Steric Effects: The ethyl group at the C2 position introduces steric bulk near one of the potential coordination sites (the C1-aldehyde). This steric hindrance could influence the geometry of the resulting metal complex and may favor the coordination of smaller metal ions.

The synthesis of metal complexes with these ligands is typically achieved by reacting the hydroxybenzaldehyde derivative with a metal salt in a suitable solvent, often an alcohol like ethanol. sbmu.ac.ir The reaction is frequently carried out under reflux to facilitate complex formation.

Table 2: Coordination Behavior of Hydroxybenzaldehyde Derivatives

| Ligand Type | Metal Ions | Typical Geometry | Coordination Mode |

| Schiff Base of 2,4-dihydroxybenzaldehyde | Cu(II), Ni(II) | Square-planar | Bidentate (N, O donors) |

| Schiff Base of 2,4-dihydroxybenzaldehyde | Zn(II) | Tetrahedral | Bidentate (N, O donors) |

| Thiosemicarbazone of 2-hydroxybenzaldehyde | Cu(II), Ag(I), Cd(II) | Square-planar, Tetrahedral | Bidentate or Tridentate (N, S, O donors) |

This table summarizes the coordination behavior observed for various metal complexes derived from hydroxybenzaldehyde analogues, as reported in the literature. sbmu.ac.irresearchgate.net

The resulting metal complexes often exhibit interesting electronic and magnetic properties and have been investigated for applications in catalysis and materials science. sbmu.ac.ir The ability of hydroxybenzaldehyde ligands to form stable complexes makes them valuable building blocks in the field of coordination and supramolecular chemistry.

Comprehensive Spectroscopic Characterization and Structural Analysis of 2 Ethyl 4,6 Dihydroxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment of each atom can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Shifts and Coupling Analysis

¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule. In the case of dihydroxybenzaldehyde derivatives, the chemical shifts (δ) of the protons are influenced by the electronic effects of the hydroxyl, aldehyde, and ethyl groups.

For instance, in 2,4-dihydroxybenzaldehyde (B120756), the aldehydic proton (CHO) appears as a singlet at approximately 9.92 ppm. rsc.org The hydroxyl protons (OH) are observed as singlets around 10.73 ppm. rsc.org The aromatic protons show distinct signals due to their positions on the benzene (B151609) ring. rsc.org Similarly, for 2,3-dihydroxybenzaldehyde (B126233), the aldehydic proton is found at 9.886 ppm, and the hydroxyl protons are at 11.10 ppm and 5.84 ppm. chemicalbook.com

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Dihydroxybenzaldehyde Derivatives

| Compound | Solvent | Aldehydic H | Hydroxyl H | Aromatic H |

| 2,4-Dihydroxybenzaldehyde | DMSO-d6 | 9.92 (s) | 10.73 (s, 2H) | 7.52 (d, J=8.8 Hz, 1H), 6.39 (dd, J=8.8, 2.4 Hz, 1H), 6.32 (d, J=2.4 Hz, 1H) |

| 2,3-Dihydroxybenzaldehyde | CDCl₃ | 9.886 (s) | 11.10 (s), 5.84 (s) | 7.193 (d), 7.145 (d), 6.947 (t) |

Data sourced from multiple references. rsc.orgchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignment and DEPT Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. Distortionless Enhancement by Polarization Transfer (DEPT) analysis is used to differentiate between CH, CH₂, and CH₃ groups.

For a derivative like 2-ethyl-4,6-dihydroxy-3,5-dimethylbenzaldehyde, the aldehydic carbon (C=O) would appear significantly downfield, typically in the range of 190-200 ppm. The carbons attached to the hydroxyl groups (C-OH) would resonate at approximately 160-165 ppm. The other aromatic carbons would appear in the 100-140 ppm region. The ethyl group carbons would show signals further upfield.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Dihydroxybenzaldehyde Derivatives

| Compound | Solvent | C=O | C-OH | Aromatic C |

| 2,4-Dihydroxybenzaldehyde | DMSO-d6 | ~190 | 164.8, 161.7 | 133.5, 115.0, 108.3, 102.9 |

| 4-Hydroxybenzaldehyde (B117250) | DMSO-d6 | 191.0 | 163.4 | 132.3, 130.0, 116.2 |

Data compiled from various sources. chemicalbook.comspectrabase.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In 2-Ethyl-4,6-dihydroxybenzaldehyde, the IR spectrum would be characterized by several key absorption bands:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups. For 2,4-dihydroxybenzaldehyde derivatives, this can be seen around 3357 cm⁻¹. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹. Aliphatic C-H stretching from the ethyl group would be observed between 2850 and 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the aldehyde carbonyl group is expected in the range of 1650-1700 cm⁻¹. This is a characteristic peak for aldehydes. libretexts.orglibretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region. libretexts.orglibretexts.org

C-O Stretching: The C-O stretching of the phenol (B47542) groups would appear in the 1200-1300 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Dihydroxybenzaldehyde Derivatives

| Functional Group | 2,3-dihydroxybenzaldehyde oxime | 2,4-dihydroxybenzaldehyde oxime | General Range |

| O-H stretch | 3454 | 3357 | 3200-3600 (broad) |

| C=N stretch | 1641 | 1640 | 1620-1680 |

| Aromatic C=C stretch | 1614, 1592, 1492 | 1612, 1590, 1500 | 1450-1600 |

Data sourced from reference rsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Dissociation Constant Determination

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. For aromatic compounds like this compound, the main absorptions are due to π → π* transitions of the benzene ring and n → π* transitions of the carbonyl group.

The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent and the pH of the solution. By measuring the change in absorbance as a function of pH, the acid dissociation constant (pKa) of the hydroxyl groups can be determined. The UV-Vis spectra of dihydroxybenzaldehyde derivatives typically show strong absorption bands in the UV region. For example, 2,4-dihydroxybenzaldehyde has reported UV-Vis spectral data. spectrabase.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the ethyl group, the formyl group (CHO), and potentially carbon monoxide (CO) from the aldehyde. For instance, the mass spectrum of 2,3-dihydroxybenzaldehyde shows a prominent molecular ion peak. nist.gov Similarly, data is available for 2,5-dihydroxybenzaldehyde (B135720). nih.gov

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

For a derivative like 2,4-dihydroxybenzaldehyde 4-ethylthiosemicarbazone, X-ray crystallography has shown that the molecule is non-planar. researchgate.net The analysis also reveals the presence of intramolecular hydrogen bonds between the hydroxyl groups and the imine nitrogen atom. researchgate.net Furthermore, intermolecular hydrogen bonds and π-π stacking interactions are often observed, which dictate the packing of the molecules in the crystal lattice. researchgate.net These interactions are crucial for understanding the physical properties of the compound.

Mechanistic Investigations of Biological Activities of 2 Ethyl 4,6 Dihydroxybenzaldehyde Analogues in in Vitro Models

Enzyme Inhibition Studies (Mechanistic Basis)

The ability of 2-Ethyl-4,6-dihydroxybenzaldehyde analogues to inhibit specific enzymes is a key area of investigation. Understanding the mechanistic basis of this inhibition provides insight into their therapeutic potential.

Analogues of this compound, particularly those modified to include a carbamate (B1207046) functional group, are investigated as potential cholinesterase inhibitors. The primary mechanism of action for carbamate-based inhibitors involves the carbamylation of the serine hydroxyl group within the active site of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

The inhibition process is a multi-step reaction. nih.gov Initially, the inhibitor reversibly binds to the enzyme's active site. Following this binding, the enzyme catalyzes the hydrolysis of the carbamate inhibitor. nih.gov This results in the transfer of the carbamoyl (B1232498) moiety to a critical serine residue in the enzyme's catalytic triad, forming a transient carbamylated enzyme complex. nih.gov This complex is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal hydrolysis of acetylcholine (B1216132). nih.gov The slow rate of decarbamylation effectively renders the enzyme inactive for a prolonged period, leading to an accumulation of acetylcholine in the synaptic cleft. The potency and selectivity (AChE vs. BChE) of these inhibitors are influenced by the specific structure of the carbamate and its fit within the enzyme's active site. nih.gov

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer progression. nih.govnih.gov Inhibitors of Hsp90 disrupt its chaperone cycle, leading to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway. nih.gov

The primary mechanism for many Hsp90 inhibitors is the competitive blockade of the N-terminal ATP-binding pocket. nih.gov The ATPase activity of Hsp90 is essential for its function, driving the conformational changes required for the chaperone cycle. nih.gov By occupying this site, inhibitors prevent ATP from binding, thereby arresting the cycle and leading to the degradation of Hsp90-dependent client proteins like HER2, EGFR, AKT, and CDK4. rsc.org This simultaneous disruption of multiple oncogenic signaling pathways is a key advantage of Hsp90 inhibition. nih.gov A well-established indicator of Hsp90 inhibition in cellular models is the compensatory upregulation of Hsp70. rsc.org In cancer cells, Hsp90 often exists in a high-affinity, multi-chaperone complex, which makes it more susceptible to inhibition compared to the latent form present in normal cells. nih.gov Other emerging mechanisms include disrupting the interaction between Hsp90 and its essential co-chaperones. nih.gov

| Mechanism of Hsp90 Inhibition | Description | Consequence |

| ATP-Binding Blockade | Inhibitor competitively binds to the N-terminal ATP pocket of Hsp90. nih.gov | Halts the chaperone cycle, preventing client protein maturation. nih.gov |

| Client Protein Destabilization | Arrested chaperone function leads to misfolding of client proteins. nih.gov | Misfolded proteins are targeted for degradation by the ubiquitin-proteasome system. nih.gov |

| Co-chaperone Interaction Disruption | Interference with the binding of co-chaperones to the Hsp90 complex. nih.gov | Arrests the chaperone cycle at various stages, achieving similar outcomes to direct inhibition. nih.gov |

Alpha-amylase is a key enzyme in carbohydrate digestion, breaking down starch into smaller sugars. Inhibiting this enzyme can help manage postprandial hyperglycemia. Studies on benzaldehyde (B42025) derivatives have shown that they can act as effective α-amylase inhibitors. nih.gov

Kinetic analysis of the interaction between benzaldehyde analogues and α-amylase reveals a non-competitive inhibition mechanism. nih.gov This is evidenced by the finding that the Michaelis constant (K_m) for the enzyme remains unchanged in the presence of increasing concentrations of the inhibitor, while the maximum velocity (V_max) decreases. nih.gov This indicates that the inhibitor does not bind to the active site of the enzyme where the substrate (starch) binds. Instead, it binds to a separate allosteric site on the enzyme. nih.gov This binding event induces a conformational change in the enzyme, which reduces its catalytic efficiency without preventing the substrate from binding. The structure-activity relationship for benzaldehyde analogues indicates that the number and position of hydroxyl groups on the benzaldehyde ring are critical for inhibitory activity. For instance, 2,4,5-trihydroxybenzaldehyde (B1348259) has been shown to be a particularly potent inhibitor. nih.gov

| Compound | Inhibition Type | Key Finding |

| 4-Methoxy-2-hydroxybenzaldehyde | Non-competitive | K_m value for α-amylase did not change with varying inhibitor amounts. nih.gov |

| 2,4,5-Trihydroxybenzaldehyde | - | Exhibited the most efficacious inhibitory effect among tested trihydroxybenzaldehydes. nih.gov |

| 2,3,4-Trihydroxybenzaldehyde | - | Showed significant inhibitory activity. nih.gov |

| 2,4,6-Trihydroxybenzaldehyde | - | Showed significant inhibitory activity. nih.gov |

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov Inhibition of this enzyme is a therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. The mechanism of urease inhibition by various compounds often involves interaction with the two nickel ions in the enzyme's active site. nih.gov

Inhibitors typically possess functional groups with electronegative atoms like oxygen, nitrogen, or sulfur that can chelate the Ni(II) ions. nih.gov This interaction blocks the active site and prevents the substrate, urea, from binding and being hydrolyzed. The binding mode can be bidentate or, more rarely, tridentate, forming stable complexes with the nickel ions. nih.gov The structure of the inhibitor is crucial; bulky substituents can hinder the inhibitor's entry into the active site, reducing its efficacy. nih.gov Therefore, smaller molecules often exhibit better inhibitory potential due to more favorable steric interactions with the amino acid residues lining the binding pocket. nih.gov The inhibition can be active-site directed, where the inhibitor mimics the substrate, or mechanism-based. nih.gov

Antioxidant Activity Mechanistic Pathways

The antioxidant properties of phenolic compounds like this compound analogues are central to their potential protective effects against oxidative stress-related cellular damage.

The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a standard and widely used method to evaluate the free radical scavenging ability of compounds. mdpi.comresearchgate.net The DPPH radical is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum around 517 nm. mdpi.com

The primary mechanism by which phenolic antioxidants, including dihydroxybenzaldehyde derivatives, scavenge the DPPH radical is through hydrogen atom transfer (HAT). The antioxidant molecule (ArOH) donates a hydrogen atom from one of its phenolic hydroxyl groups to the DPPH radical. This converts the radical into its reduced, non-radical form, DPPH-H (1,1-diphenyl-2-picrylhydrazine). researchgate.net This reduction process is accompanied by a color change from deep violet to pale yellow or colorless, which can be quantified spectrophotometrically. The efficiency of a compound as a radical scavenger is dependent on the bond dissociation enthalpy of the O-H bond in the phenolic group. A lower bond dissociation enthalpy facilitates easier hydrogen donation. The presence of multiple hydroxyl groups, as in this compound, generally enhances antioxidant activity. A glycosylated analogue, 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde, has been shown to inhibit reactive oxygen species (ROS) generation in human dermal fibroblasts, demonstrating the translation of this chemical property into a biological effect. mdpi.comnih.gov

| Compound | Assay/Model | Observed Effect | Concentration |

| 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde | TNF-α-induced Human Dermal Fibroblasts | 18.8% inhibition of ROS generation. nih.gov | 50 μM |

| 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde | TNF-α-induced Human Dermal Fibroblasts | 58.4% decrease in Nitric Oxide (NO) levels. nih.gov | 50 μM |

Antimicrobial Activity Mechanistic Elucidation (Excluding Clinical Outcomes)

Interactions with Microbial Cellular Components (e.g., Bacterial Cell Membranes)

The antimicrobial action of benzaldehyde analogues is often attributed to their ability to interact with and disrupt microbial cellular structures, particularly the cell membrane. The structural features of these phenolic compounds, such as the number and position of hydroxyl groups, are pivotal in these interactions. wiserpub.com For instance, studies on 2,5-dihydroxybenzaldehyde (B135720), a structural analogue of the target compound, reveal its capacity to integrate into lipid monolayers that mimic bacterial cell membranes. wiserpub.com

This integration leads to several disruptive effects:

These physical changes to the membrane structure can lead to increased permeability, leakage of essential intracellular components, and ultimately, inhibition of bacterial growth. Research on cinnamaldehyde, another related aldehyde, has shown that it causes visible damage to bacterial cell morphology, including membrane lysis and leakage of cytoplasmic contents in both E. coli and S. aureus. nih.gov

Inhibition of Microbial Growth (e.g., against E. coli, Staphylococcus aureus)

Analogues of this compound have demonstrated inhibitory activity against a range of pathogenic bacteria, including the gram-negative Escherichia coli and the gram-positive Staphylococcus aureus. The effectiveness of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible bacterial growth.

Several studies have highlighted the antimicrobial potential of this class of compounds:

The table below summarizes the reported MIC values for some benzaldehyde analogues against S. aureus.

Table 1: Minimum Inhibitory Concentrations (MIC) of Benzaldehyde Analogues Against *Staphylococcus aureus***

Modulation of Cellular Signaling Pathways in Model Systems (e.g., Reactive Oxygen Species Generation, Inflammatory Responses in Fibroblasts)

Analogues of this compound, particularly its glycosylated form, have been shown to modulate key cellular signaling pathways involved in inflammation and oxidative stress. A prominent example is 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde (GDHBA), isolated from Morus alba (mulberry) fruits, which has been studied in human dermal fibroblast (HDF) models. mdpi.comwiserpub.comresearchgate.netnih.gov

In HDFs stimulated with tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine that induces oxidative stress, GDHBA demonstrated significant protective effects. wiserpub.comresearchgate.net TNF-α stimulation is known to upregulate pathways like mitogen-activated protein kinases (MAPKs) and nuclear factor kappa B (NF-κB), leading to inflammatory responses and the degradation of extracellular matrix components like collagen. wiserpub.comresearchgate.net

Key findings on the modulatory effects of GDHBA include:

The table below details the effects of GDHBA on various signaling molecules in TNF-α-induced human dermal fibroblasts.

Table 2: Effect of 50 μM GDHBA on Cellular Responses in TNF-α-Induced Fibroblasts

***

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethyl-4,6-dihydroxybenzaldehyde, and how can purity be ensured post-synthesis?

- Methodological Answer : A viable approach involves alkylation of 4,6-dihydroxybenzaldehyde with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purification can be achieved via column chromatography using ethyl acetate/hexane gradients (monitored by TLC) . For purity validation, combine HPLC (C18 column, acetonitrile/water mobile phase) with NMR analysis. Ensure anhydrous conditions to prevent side reactions like oxidation of the aldehyde group .

Q. How can solubility and stability of this compound be characterized for experimental use?

- Methodological Answer : Solubility tests in polar (water, ethanol) and non-polar (hexane, chloroform) solvents should be conducted at 25°C, with quantification via UV-Vis spectroscopy (λmax ~285 nm for benzaldehyde derivatives) . Stability under varying pH (1–12) and temperatures (4–40°C) can be assessed over 72 hours using HPLC to track degradation products. Antioxidants (e.g., BHT) may mitigate oxidation .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- ¹H NMR : Expect peaks for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂), aromatic protons (δ 6.5–7.5 ppm), and hydroxyls (δ 9–10 ppm, exchangeable with D₂O) .

- IR : Look for O–H stretches (~3300 cm⁻¹), C=O (aldehyde, ~1700 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

- HRMS : Molecular ion [M+H]⁺ should match C₉H₁₀O₃ (calc. 166.0630) .

Advanced Research Questions

Q. How does the ethyl substituent influence the electronic and steric properties of this compound in condensation reactions?

- Methodological Answer : The ethyl group introduces steric hindrance, slowing nucleophilic attack at the ortho position. Computational modeling (DFT at B3LYP/6-31G* level) can map electron density shifts, showing reduced electrophilicity at C-2 compared to unsubstituted analogs. Experimental validation: Compare reaction rates with polyamines (e.g., ethylenediamine) under identical conditions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Reproduce studies using standardized samples (≥98% purity via HPLC) and control for solvent effects (e.g., DMSO cytotoxicity). Use orthogonal assays (e.g., microbial growth inhibition + ROS measurement) to confirm antimicrobial claims .

Q. Can enantioselective synthesis of this compound derivatives be achieved, and what chiral catalysts are suitable?

- Methodological Answer : Asymmetric alkylation using Evans’ oxazolidinone auxiliaries or organocatalysts (e.g., proline derivatives) can induce chirality. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or circular dichroism. For example, L-proline catalyzed aldol reactions yield ee >90% in similar benzaldehyde systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.